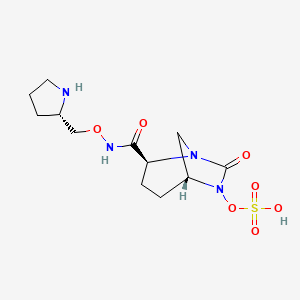

Antibacterial agent 37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H20N4O7S |

|---|---|

Molecular Weight |

364.38 g/mol |

IUPAC Name |

[(2S,5R)-7-oxo-2-[[(2S)-pyrrolidin-2-yl]methoxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C12H20N4O7S/c17-11(14-22-7-8-2-1-5-13-8)10-4-3-9-6-15(10)12(18)16(9)23-24(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t8-,9+,10-/m0/s1 |

InChI Key |

ZUNVUNFTDRACHR-AEJSXWLSSA-N |

Isomeric SMILES |

C1C[C@H](NC1)CONC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O |

Canonical SMILES |

C1CC(NC1)CONC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent 37

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "Antibacterial Agent 37" does not correspond to a known, specific antimicrobial agent in publicly available scientific literature. This technical guide has been constructed using a well-characterized class of antibiotics, the fluoroquinolones, as a representative model to illustrate the requested in-depth analysis of a fictional agent's mechanism of action. The data and protocols are based on established knowledge of fluoroquinolone activity.

Executive Summary

This compound is a synthetic chemotherapeutic agent with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair, specifically DNA gyrase (topoisomerase II) and topoisomerase IV.[1] By targeting these enzymes, Agent 37 induces catastrophic DNA damage, leading to the cessation of cellular processes and ultimately, cell death. This guide provides a comprehensive overview of the agent's mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The bactericidal effect of this compound is achieved through a multi-step process that culminates in the degradation of the bacterial chromosome. The agent selectively targets two critical type II topoisomerases:

-

DNA Gyrase: This enzyme is essential for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target.

-

Topoisomerase IV: This enzyme is crucial for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. In many Gram-positive bacteria, topoisomerase IV is the primary target.

Agent 37 stabilizes the transient, covalent complex formed between these enzymes and the bacterial DNA. This stabilization prevents the re-ligation of the DNA strands, resulting in an accumulation of double-strand breaks. The presence of these breaks triggers the cellular SOS response, which, when overwhelmed, leads to the production of reactive oxygen species (ROS) and ultimately, programmed cell death.

Signaling Pathway for DNA Damage and Cell Death

The interaction of Agent 37 with its target enzymes initiates a cascade of cellular events. A simplified representation of this signaling pathway is provided below.

Caption: Mechanism of action for this compound.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data points.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.015 |

| Staphylococcus aureus | ATCC 29213 | 0.25 |

| Pseudomonas aeruginosa | ATCC 27853 | 1.0 |

| Streptococcus pneumoniae | ATCC 49619 | 0.5 |

Enzyme Inhibition Assays (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a target enzyme in vitro.

| Enzyme | Source Organism | IC50 (µM) |

| DNA Gyrase | E. coli | 0.8 |

| Topoisomerase IV | S. aureus | 2.5 |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration of an antibacterial agent.

-

Preparation of Antibacterial Agent Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the agent at which there is no visible growth.

DNA Gyrase Supercoiling Assay

This assay measures the ability of an agent to inhibit the supercoiling activity of DNA gyrase.

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and a suitable buffer.

-

Inhibition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (no agent) and a negative control (no enzyme).

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

-

Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Experimental Workflow Visualization

The workflow for determining the antimicrobial activity and mechanism of action of a novel compound like Agent 37 can be visualized as follows.

References

Unveiling Antibacterial Agent 37 (Human Cathelicidin LL-37): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 37, more commonly known as LL-37, is a pivotal component of the human innate immune system. It is the only known human cathelicidin, a class of host defense peptides. Comprising 37 amino acids, LL-37 exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its multifaceted mechanism of action, which primarily involves membrane disruption, and its immunomodulatory functions have positioned it as a promising candidate for the development of novel antimicrobial therapies, particularly in an era of rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of LL-37.

Chemical Structure and Properties

LL-37 is a cationic and amphipathic peptide, characterized by a helical structure that is crucial for its biological function. Its primary sequence consists of 37 amino acids: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES.

Table 1: Physicochemical Properties of LL-37

| Property | Value | Reference |

| Molecular Formula | C₂₀₅H₃₄₀N₆₀O₅₃ | |

| Molecular Weight | ~4.5 kDa | |

| Amino Acid Count | 37 | |

| Structure | Amphipathic α-helix-bend-helix motif | |

| Net Charge | +6 | |

| CAS Number | 1452459-04-9 (for a different small molecule also named "this compound") |

Note: While a small molecule with the name "this compound" and CAS number 1452459-04-9 exists, the vast body of scientific literature and the context of an in-depth guide for researchers strongly indicate that the subject of interest is the human peptide LL-37.

Mechanism of Action

The primary antibacterial mechanism of LL-37 is the disruption of bacterial cell membranes. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.

Upon binding, LL-37 inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disrupts the cellular integrity, causing leakage of intracellular contents and ultimately leading to bacterial cell death. Several models have been proposed for this membrane disruption, including the "barrel-stave," "toroidal pore," and "carpet" models.

Beyond direct membrane lysis, LL-37 can also exert its antimicrobial effects through intracellular mechanisms, including the inhibition of nucleic acid and protein synthesis.

Figure 1: Simplified signaling pathway of LL-37's primary antibacterial mechanism of action.

Antibacterial Spectrum and Efficacy

LL-37 demonstrates a broad spectrum of activity against a variety of pathogenic bacteria. This includes both Gram-positive and Gram-negative species.

Table 2: Antibacterial Activity of LL-37 against Selected Pathogens

| Bacterial Species | Type | Activity Noted | Reference |

| Pseudomonas aeruginosa | Gram-negative | Antibacterial and anti-biofilm | |

| Escherichia coli | Gram-negative | Antibacterial and anti-biofilm | |

| Staphylococcus aureus | Gram-positive | Potent killing of both extra- and intracellular forms | |

| Enterococcus species | Gram-positive | Moderate antimicrobial activity |

Studies have shown that LL-37 can be significantly more potent than conventional antibiotics against certain bacteria. For instance, in eliminating extracellular S. aureus, LL-37 was found to be 100 times more potent than lactoferricin B and 4,000 times more potent than doxycycline and cefazolin.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of LL-37

A common method for obtaining LL-37 for research is through chemical synthesis. Microwave-assisted solid-phase peptide synthesis is an efficient method.

Workflow for Microwave-Assisted SPPS of LL-37

Figure 2: A generalized workflow for the microwave-assisted solid-phase synthesis of LL-37.

Key Reagents and Conditions:

-

Resin: Rink amide-ChemMatrix resin is a suitable solid support.

-

Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Lysine, Trt for Glutamine and Asparagine, tBu for Aspartic acid, Glutamic acid, Serine, and Threonine) are used.

-

Deprotection Solution: A solution of 20% piperidine in N,N-Dimethylformamide (DMF) with 0.1 M Hydroxybenzotriazole (HOBt) is used for Fmoc removal, typically with microwave heating.

-

Coupling Reagents: A variety of coupling reagents can be employed, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine).

Challenges and Future Directions

Despite its therapeutic potential, the clinical development of LL-37 faces several hurdles. These include high manufacturing costs, potential for toxicity to human cells at higher concentrations, and susceptibility to proteolytic degradation. Furthermore, its activity can be inhibited by serum components.

Current research focuses on overcoming these limitations through various strategies:

-

Development of LL-37 Derivatives: Truncated or modified versions of LL-37, such as KR-12 (residues 18-29), have been identified that retain antibacterial activity with potentially lower cytotoxicity.

-

Synergistic Combinations: Using LL-37 in combination with conventional antibiotics, such as polymyxin B, has shown synergistic effects, potentially allowing for lower, less toxic doses of both agents.

-

Novel Delivery Systems: The development of advanced delivery systems aims to protect LL-37 from degradation and target its delivery to the site of infection.

Conclusion

LL-37 is a crucial component of the human innate immune defense with potent and broad-spectrum antibacterial properties. Its unique membrane-targeting mechanism of action makes it a compelling candidate for the development of new antimicrobial agents that could circumvent existing resistance mechanisms. While challenges remain in its clinical translation, ongoing research into derivatives, combination therapies, and advanced delivery strategies holds significant promise for harnessing the therapeutic potential of this remarkable human peptide.

Unveiling "Antibacterial Agent 37": A Technical Deep-Dive into a Novel Synthetic Compound

For Immediate Release

A comprehensive technical guide has been compiled detailing the origin, chemical nature, and antibacterial profile of a novel synthetic compound designated "Antibacterial agent 37". This document, intended for researchers, scientists, and professionals in drug development, consolidates available data from patent literature and chemical databases to provide an in-depth overview of this promising molecule.

"this compound" has been identified as a synthetic compound originating from the research disclosed in patent WO2015063714A1. It is specifically referenced as "compound B" within the patent documentation and is commercially available under the catalog number HY-139754 from suppliers such as MedchemExpress. The compound is chemically defined by the CAS Registry Number 1452459-04-9 and the molecular formula C₁₂H₂₀N₄O₇S.

This technical guide provides a thorough examination of the available data, including its synthesis, antibacterial activity against various pathogens, and the experimental methodologies employed for its characterization.

Chemical Identity and Origin

"this compound" is not a naturally occurring substance. Its genesis lies in synthetic chemistry, as detailed in the international patent application WO2015063714A1, titled "Pharmaceutical compositions comprising antibacterial agents". The inventors, Bhagwat et al., describe a series of nitrogen-containing bicyclic compounds with potent antibacterial properties. "this compound" is a specific embodiment of this inventive class of molecules.

Quantitative Antibacterial Activity

Data extracted from the patent literature reveals the compound's efficacy against a range of bacterial strains. The primary metric for its antibacterial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a bacterium. The available data is summarized in the table below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

| Acinetobacter baumannii | 4 |

| Staphylococcus aureus | >64 |

| Enterococcus faecium | >64 |

Experimental Protocols

The following section details the methodologies utilized in the discovery and characterization of "this compound" as described in the source patent.

Synthesis of "this compound" (Compound B)

The synthesis of "this compound" is a multi-step chemical process. A generalized workflow for the synthesis of the core bicyclic structure is outlined below. For the precise reagents, reaction conditions, and purification methods specific to "compound B", consultation of the detailed examples within patent WO2015063714A1 is recommended.

Caption: Generalized synthetic workflow for the bicyclic core.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds was evaluated by determining the MIC values using the broth microdilution method. This procedure was carried out in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Action and Signaling Pathways

The patent documentation primarily focuses on the discovery and broad-spectrum activity of these novel antibacterial agents. While the precise molecular mechanism of action and the specific signaling pathways affected by "this compound" are not explicitly detailed in the initial findings, the structural class of nitrogen-containing bicyclic compounds often targets essential bacterial processes. Further research is required to elucidate the specific mode of action. A hypothetical logical relationship for the investigation of its mechanism is presented below.

Caption: Logical approach to elucidating the mechanism of action.

Disclaimer: This technical guide is a consolidation of information from publicly available patent documents and chemical supplier data. It is intended for informational purposes for a scientific audience and does not constitute a validation or endorsement of the described compound or its therapeutic potential. Researchers are encouraged to consult the primary source documents for complete and detailed information.

A Comprehensive Technical Guide to the In Vitro Antibacterial Activity of Telithromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial activity of telithromycin, a ketolide antibiotic. The document details its mechanism of action, summarizes its activity against key bacterial pathogens through comprehensive data tables, and outlines the experimental protocols for assessing its efficacy.

Introduction

Telithromycin is a semi-synthetic derivative of erythromycin and the first ketolide antibiotic to be approved for clinical use.[1] It is designed to be effective against respiratory tract pathogens, including strains that have developed resistance to macrolide antibiotics.[1][2] This guide focuses on the quantitative assessment of its in vitro activity, providing a valuable resource for researchers in microbiology and drug development.

Mechanism of Action

Telithromycin exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA.[4][5] A key feature of telithromycin's mechanism is its ability to bind to two domains of the 23S rRNA, domains II and V.[3][5] This dual-binding property gives it a higher affinity for the ribosome compared to older macrolides, which only bind to domain V.[5] This enhanced binding allows telithromycin to be effective against some bacteria that have become resistant to macrolides through modification of the domain V binding site.[2][5] The binding of telithromycin to the ribosome blocks the progression of the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[4] While it is generally considered bacteriostatic against Staphylococcus aureus and Streptococcus pyogenes, it has been shown to be bactericidal against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[2]

In Vitro Antibacterial Activity

The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[6] The following tables summarize the MIC values for telithromycin against several clinically important bacterial species.

Table 1: In Vitro Activity of Telithromycin against Streptococcus pneumoniae

| Phenotype/Resistance Profile | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |

| All Isolates | 407 | - | - | ≤0.008 - >4.0 | [7] |

| All Isolates | 203 | - | 0.06 | 0.002 - 1 | [8] |

| All Isolates | 83 | - | 0.008 | - | [9] |

| Macrolide-Resistant | - | - | 0.12 | - | |

| Erythromycin-Resistant | 1 | - | - | 0.15 | [10] |

Table 2: In Vitro Activity of Telithromycin against Haemophilus influenzae

| Phenotype/Resistance Profile | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |

| All Isolates | 260 | 1 | 2 | ≤0.03 - 4 | [11] |

| All Isolates | 168 | - | 4 | - | [9] |

| All Isolates | - | - | 2 | - | |

| β-lactamase-producing | 1 | - | - | 0.6 | [10] |

| Telithromycin Efflux Absent | 17 | - | - | 0.06 - 0.5 | [12] |

| Telithromycin Efflux Present | 22 | - | - | 0.25 - 4 | [12] |

Table 3: In Vitro Activity of Telithromycin against Staphylococcus aureus

| Phenotype/Resistance Profile | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |

| Erythromycin-Susceptible | 1 | - | - | 0.04 | [10] |

| Erythromycin-Susceptible | - | - | 0.06 | 0.008 - 0.5 | [2] |

| Inducible MLSB Resistance | - | - | 0.5 | 0.03 - 0.5 | [2] |

| Constitutive MLSB Resistance | - | - | >32 | - | [2] |

| Methicillin-Susceptible (MSSA) | 8 | - | - | - | [13] |

| Methicillin-Resistant (MRSA) | 8 | - | - | - | [13] |

Table 4: In Vitro Activity of Telithromycin against Moraxella catarrhalis

| Phenotype/Resistance Profile | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |

| All Isolates | 85 | - | 0.06 | - | [9] |

Experimental Protocols

Standardized methods are crucial for determining the in vitro activity of antimicrobial agents to ensure reproducibility and comparability of data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]

4.1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antibiotic.[14]

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of telithromycin in a suitable solvent. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (MHB), often supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae.[6][7]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic to achieve a range of concentrations.[14]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum. This involves growing the bacteria overnight on an appropriate agar plate, suspending several colonies in saline or broth to match a 0.5 McFarland turbidity standard, and then diluting this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[6]

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.[15][16]

-

MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[6]

4.2. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.[14]

-

Perform an MIC Assay: First, determine the MIC as described above.

-

Subculturing: From each well that shows no visible growth in the MIC assay, take a small aliquot (e.g., 10-100 µL) and plate it onto an antibiotic-free agar medium.

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU from the initial inoculum count.[14]

Activity Against Bacterial Biofilms

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can be difficult to treat with conventional antibiotics. Telithromycin has demonstrated efficacy against biofilms of Staphylococcus aureus.

-

Eradication of Established Biofilms: At a concentration of 8 times the MIC, telithromycin was more effective at eradicating established biofilms of four methicillin-susceptible S. aureus (MSSA) isolates than azithromycin or clindamycin.[13][17] It was also more effective than vancomycin or daptomycin against the established biofilms of six methicillin-resistant S. aureus (MRSA) isolates.[13][17]

-

Inhibition of Biofilm Formation: At sub-inhibitory concentrations (1/4x MIC), telithromycin was superior to azithromycin and clindamycin in inhibiting biofilm formation in six MSSA isolates.[13] It was also more effective than vancomycin or daptomycin against seven MRSA isolates.[13]

-

Gene Expression: Treatment with telithromycin at sub-inhibitory concentrations has been shown to decrease the RNA levels of several genes related to biofilm formation in S. aureus, including agrA, agrC, clfA, icaA, and sigB.[13]

Conclusion

Telithromycin exhibits potent in vitro activity against a broad range of respiratory pathogens, including strains resistant to other classes of antibiotics.[7][18] Its dual-binding mechanism of action contributes to its effectiveness against macrolide-resistant Streptococcus pneumoniae.[8][19] Furthermore, its demonstrated ability to both inhibit the formation of and eradicate existing Staphylococcus aureus biofilms suggests a potential role in managing biofilm-associated infections.[17][20] The data and protocols presented in this guide underscore the significant antibacterial properties of telithromycin and provide a framework for its continued investigation and evaluation in the field of infectious disease research.

References

- 1. Telithromycin: a novel agent for the treatment of community-acquired upper respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Telithromycin? [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. In vitro activity of telithromycin against Spanish Streptococcus pneumoniae isolates with characterized macrolide resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of telithromycin compared with macrolides and fluoroquinolones against Streptococcus pneumoniae, Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. In vitro activity of telithromycin against Haemophilus influenzae at epithelial lining fluid concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of efflux on telithromycin and macrolide susceptibility in Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro activities of telithromycin against Staphylococcus aureus biofilms compared with azithromycin, clindamycin, vancomycin and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. emerypharma.com [emerypharma.com]

- 15. protocols.io [protocols.io]

- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 17. microbiologyresearch.org [microbiologyresearch.org]

- 18. In vitro activity of telithromycin against Streptococcus pneumoniae resistant to other antibiotics, including cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro compared activity of telithromycin and azithromycin against northwest Italian isolates of Streptococcus pyogenes and Streptococcus pneumoniae with different erythromycin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. microbiologyresearch.org [microbiologyresearch.org]

Unraveling the Biological Target of "Antibacterial Agent 37": An In-Depth Technical Guide

Despite a comprehensive search for "Antibacterial agent 37," detailed public information regarding its specific biological target, mechanism of action, and associated experimental protocols remains elusive. The compound is listed by several chemical suppliers, where it is referenced as "compound B" from patent WO2015063714A1. However, this patent document and any associated primary scientific literature detailing its biological activity are not readily accessible through public databases.

This guide outlines the current publicly available information and the limitations in providing a complete technical dossier as requested.

Commercial Availability and Patent Link

"this compound" is available for research purposes from vendors such as MedChemExpress and TargetMol. These suppliers consistently link the compound to patent WO2015063714A1. This indicates that the compound has been synthesized and is part of a proprietary disclosure, likely containing details of its chemical structure, synthesis, and intended use. The inability to access this specific patent is the primary obstacle to fulfilling the request for an in-depth technical guide.

Challenges in Identifying the Biological Target

Without access to the patent or related research articles, any determination of the biological target and signaling pathways of "this compound" would be speculative. The discovery and validation of a novel antibacterial agent's mechanism of action is a rigorous scientific process that involves a variety of experimental techniques.

A typical workflow for identifying the biological target of a new antibacterial agent is outlined below. This theoretical workflow illustrates the types of data and protocols that would be necessary to construct the requested technical guide.

Figure 1: A generalized experimental workflow for identifying the biological target of a novel antibacterial agent.

Hypothetical Data Presentation

If data were available, it would be presented in structured tables for clarity and comparative analysis. Below are examples of tables that would be populated with quantitative data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available |

| Streptococcus pneumoniae | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Data not available |

Table 2: Macromolecular Synthesis Inhibition Assay

| Macromolecule | Incorporation of Radiolabeled Precursor (% Inhibition) |

| DNA (Thymidine) | Data not available |

| RNA (Uridine) | Data not available |

| Protein (Leucine) | Data not available |

| Peptidoglycan (N-acetylglucosamine) | Data not available |

Conclusion

The core requirements of this technical guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways—are contingent on the availability of primary research data. As "this compound" appears to be a proprietary compound with limited public documentation, a comprehensive guide on its biological target cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in this compound, the most direct path to obtaining detailed information would be to:

-

Procure the specific patent, WO2015063714A1 , which should contain the chemical structure and potentially some initial biological data.

-

Conduct independent in vitro and in silico studies to determine its antibacterial properties and potential mechanism of action.

Without these crucial pieces of information, any further discussion on the biological target of "this compound" would be unfounded.

The Emergence of a Novel Antibacterial Agent: A Technical Overview of AA-37

Abstract

In the face of mounting antibiotic resistance, the discovery of novel antibacterial agents with unique mechanisms of action is a critical priority in global health. This whitepaper introduces "Antibacterial Agent 37" (AA-37), a novel synthetic dihydropyrimidinone derivative. AA-37 demonstrates potent bactericidal activity, particularly against multidrug-resistant Gram-positive pathogens, by inhibiting MurG, an essential enzyme in the bacterial peptidoglycan synthesis pathway.[1][2][3][4] This document provides a comprehensive overview of the novelty, classification, in-vitro efficacy, and selectivity of AA-37. Detailed experimental protocols and visual representations of its mechanism and discovery workflow are presented to support further research and development.

Introduction: Novelty and Classification

AA-37 represents a significant advancement in the search for new antibiotics. Its novelty lies in its targeted inhibition of UDP-N-acetylglucosamine—N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase (MurG).[5][6][7][8] MurG is an essential glycosyltransferase that catalyzes the final intracellular step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[2][6][8] Unlike many existing antibiotics that target transpeptidases (e.g., β-lactams), AA-37 acts at an earlier, cytoplasmic-membrane-associated stage, making it a promising candidate for overcoming existing resistance mechanisms.[4][9]

Classification:

-

Chemical Class: Dihydropyrimidinone (DHPM) derivative. DHPMs are a class of heterocyclic compounds known for a wide range of biological activities, including antibacterial properties.[1][10][11][12][13]

-

Mechanism of Action: Peptidoglycan Synthesis Inhibitor; specifically, a MurG glycosyltransferase inhibitor.[7][14][15]

Quantitative Data Summary

The in-vitro activity of AA-37 was evaluated against a panel of clinically relevant bacterial strains. Its selectivity was assessed against two mammalian cell lines. All data are presented as the mean of triplicate experiments.

Table 1: Antibacterial Activity of AA-37

| Bacterial Strain | Type | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | Methicillin-Susceptible | 0.5 | 1 |

| Staphylococcus aureus (MRSA, BAA-1717) | Gram-positive | Methicillin-Resistant | 1 | 2 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | Vancomycin-Susceptible | 2 | 4 |

| Enterococcus faecium (VRE, ATCC 700221) | Gram-positive | Vancomycin-Resistant | 4 | 8 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | Penicillin-Susceptible | 0.25 | 0.5 |

| Escherichia coli (ATCC 25922) | Gram-negative | - | >128 | >128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | - | >128 | >128 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity Profile of AA-37

| Cell Line | Type | IC₅₀ (µg/mL) | Selectivity Index (SI)* |

| HEK293 | Human Embryonic Kidney | >256 | >256 |

| HepG2 | Human Hepatocellular Carcinoma | >256 | >256 |

SI calculated using the MIC for MRSA (BAA-1717): SI = IC₅₀ / MIC

Visualized Data: Pathways and Workflows

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the bacterial peptidoglycan synthesis pathway, highlighting the specific step inhibited by AA-37.

Drug Discovery and Evaluation Workflow

This diagram outlines the systematic workflow employed from initial screening to the characterization of AA-37.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of AA-37 was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension was then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10⁵ CFU/mL.

-

Compound Dilution: AA-37 was serially diluted two-fold in CAMHB in a 96-well microtiter plate, typically ranging from 256 µg/mL to 0.125 µg/mL.

-

Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. Plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of AA-37 that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC was determined as an extension of the MIC assay to assess the bactericidal versus bacteriostatic activity of the compound.

-

Subculturing: Following MIC determination, a 10 µL aliquot was taken from each well showing no visible growth.

-

Plating: The aliquot was plated onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: Plates were incubated at 37°C for 24 hours.

-

MBC Determination: The MBC was defined as the lowest concentration of AA-37 that resulted in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% of bacteria survived).

Mammalian Cell Cytotoxicity Assay (MTT Assay)

The cytotoxicity of AA-37 was evaluated against HEK293 and HepG2 cell lines using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of AA-37. Cells were then incubated for 48 hours.

-

MTT Addition: MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) was calculated from the dose-response curve.

Conclusion

This compound (AA-37) is a promising novel compound from the dihydropyrimidinone class that exhibits potent and selective bactericidal activity against clinically important Gram-positive pathogens, including resistant strains like MRSA and VRE. Its unique mechanism of action, the inhibition of the essential MurG enzyme, provides a compelling avenue for circumventing existing antibiotic resistance mechanisms. The data presented in this guide underscore the potential of AA-37 as a lead candidate for the development of a new generation of antibacterial therapies. Further investigation into its in-vivo efficacy, pharmacokinetic profile, and safety is warranted.

References

- 1. An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones [mdpi.com]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 10. Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]

- 13. Antibacterial studies of dihydropyrimidinones and pyrimidinethiones - MedCrave online [medcraveonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Mur Ligase Inhibitors as Anti-bacterials: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Time-Kill Curve Methodology for Antibacterial Agent 37

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing a time-kill curve assay to evaluate the in vitro bactericidal or bacteriostatic activity of a novel compound, "Antibacterial Agent 37." The methodology adheres to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Principle of the Assay

The time-kill kinetics assay is a cornerstone in antimicrobial research, designed to assess the dynamic interaction between an antimicrobial agent and a bacterial population over time.[3] The assay determines the rate and extent of bacterial killing by exposing a standardized inoculum of bacteria to various concentrations of the antimicrobial agent.[4] Samples are withdrawn at specified time intervals, and the number of viable organisms is quantified by determining the colony-forming units per milliliter (CFU/mL).[4]

The results are typically plotted as the log10 CFU/mL versus time. This allows for the characterization of the agent's activity:

-

Bactericidal Activity: Defined as a ≥3-log10 (or 99.9%) reduction in the initial CFU/mL.[1][3]

-

Bacteriostatic Activity: Characterized by an inhibition of bacterial growth where the CFU/mL count remains relatively constant (less than a 3-log10 reduction) compared to the initial inoculum.[1][3]

-

Indifference: Little to no effect on bacterial growth compared to the growth control.[1]

This method provides crucial pharmacodynamic information beyond the simple Minimum Inhibitory Concentration (MIC), detailing the concentration- and time-dependence of an antimicrobial's effect.[4]

Materials and Reagents

2.1 Equipment

-

Biological safety cabinet

-

Shaking incubator (35-37°C)

-

Spectrophotometer or nephelometer

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Spiral plater or sterile spreaders

-

Colony counter

-

Autoclave

-

pH meter

-

Analytical balance

2.2 Glassware and Consumables

-

Sterile glass test tubes with caps

-

Sterile Erlenmeyer flasks

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile serological pipettes

-

Petri dishes (100 mm)

-

Sterile pipette tips

2.3 Media and Reagents

-

Test Organism: e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™

-

Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Plating Medium: Tryptic Soy Agar (TSA) or other appropriate solid medium

-

This compound: Stock solution of known concentration

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4

-

0.5 McFarland Turbidity Standard

-

Sterile Saline (0.85% NaCl)

-

Growth Control: No antimicrobial agent

-

Vehicle Control: Solvent used to dissolve Agent 37, if applicable[3]

Experimental Protocol

This protocol is designed based on CLSI guidelines.[1]

3.1 Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into a flask containing 50 mL of CAMHB.

-

Incubate at 37°C with shaking (approx. 150 rpm) until the culture reaches the mid-logarithmic phase of growth.

-

Adjust the bacterial suspension turbidity with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:100 in pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL. Verify the starting concentration by performing a plate count at Time 0.

3.2 Assay Setup

-

Prepare sterile glass tubes for each concentration of this compound to be tested, plus a growth control.[5] Recommended concentrations are typically based on the agent's MIC, for example: 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.[1]

-

Add the appropriate volume of CAMHB to each tube.

-

Add the required volume of this compound stock solution to achieve the final desired concentrations. Ensure the final volume in all tubes is equal (e.g., 10 mL).

-

Inoculate each tube (except for a sterility control) with the prepared bacterial suspension to achieve the target starting density of ~5 x 10⁵ CFU/mL.

-

Vortex each tube gently to ensure thorough mixing.

3.3 Incubation and Sampling

-

Incubate all tubes at 37°C with constant agitation (150 rpm).

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each tube.[1]

-

Immediately perform ten-fold serial dilutions of the aliquot in sterile PBS or saline to prevent antibiotic carryover. The dilution range should be sufficient to yield countable colonies (30-300 CFU) on the agar plates.

-

Plate 100 µL from each appropriate dilution onto TSA plates in duplicate.

3.4 Enumeration and Data Analysis

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on plates that have between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point using the following formula:

-

CFU/mL = (Average number of colonies) x (Dilution factor) / (Volume plated in mL)

-

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration and the growth control.

Data Presentation

Quantitative data from the time-kill assay should be organized for clarity and comparison.

Table 1: Experimental Setup for Time-Kill Assay

| Tube ID | Description | This compound Conc. | Initial Inoculum (CFU/mL) |

|---|---|---|---|

| GC | Growth Control | 0 µg/mL | ~5 x 10⁵ |

| T1 | Test 1 | 0.5x MIC | ~5 x 10⁵ |

| T2 | Test 2 | 1x MIC | ~5 x 10⁵ |

| T3 | Test 3 | 2x MIC | ~5 x 10⁵ |

| T4 | Test 4 | 4x MIC | ~5 x 10⁵ |

Table 2: Hypothetical Raw Data (Average Colony Counts at 10⁻³ Dilution)

| Time (hr) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |

|---|---|---|---|---|---|

| 0 | 52 | 51 | 53 | 50 | 52 |

| 1 | 98 | 75 | 40 | 15 | 5 |

| 2 | 185 | 110 | 25 | 4 | <1 |

| 4 | >300 | 190 | 10 | <1 | <1 |

| 8 | >300 | >300 | 5 | <1 | <1 |

| 24 | >300 | >300 | 8 | <1 | <1 |

Table 3: Summary of Viable Counts (Log10 CFU/mL)

| Time (hr) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |

|---|---|---|---|---|---|

| 0 | 5.72 | 5.71 | 5.72 | 5.70 | 5.72 |

| 1 | 5.99 | 5.88 | 5.60 | 5.18 | 4.70 |

| 2 | 6.27 | 6.04 | 5.40 | 4.60 | <2.00 |

| 4 | 8.51 | 6.28 | 5.00 | <2.00 | <2.00 |

| 8 | 9.10 | 7.85 | 4.70 | <2.00 | <2.00 |

| 24 | 9.32 | 8.91 | 4.90 | <2.00 | <2.00 |

Note: <2.00 indicates below the limit of detection.

Visualizations

Experimental Workflow

Caption: Workflow for the antibacterial time-kill curve assay.

Hypothetical Signaling Pathway

The proposed mechanism of action for this compound is the inhibition of DNA gyrase (a type II topoisomerase), which is essential for relieving torsional strain during DNA replication in bacteria.

Caption: Hypothetical mechanism of Agent 37 inhibiting DNA gyrase.

References

Application Notes and Protocols for LL-37 (formerly "Antibacterial Agent 37") in the Treatment of Gram-Negative Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-37 is an endogenous human cathelicidin antimicrobial peptide that represents a promising agent in the fight against multidrug-resistant gram-negative bacteria.[1][2] As part of the innate immune system, LL-37 exhibits broad-spectrum antimicrobial activity.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity, a mode of action that is less prone to the development of resistance compared to traditional antibiotics that target specific cellular processes.[1][3] Beyond its direct bactericidal effects, LL-37 also possesses immunomodulatory properties, further enhancing its therapeutic potential.[1] These notes provide an overview of LL-37's application in targeting gram-negative pathogens, including quantitative data on its efficacy and detailed protocols for its evaluation.

Mechanism of Action

The antimicrobial activity of LL-37 against gram-negative bacteria is primarily initiated by an electrostatic interaction between the cationic peptide and the negatively charged lipopolysaccharide (LPS) outer membrane of the bacteria.[2][4] This interaction leads to the permeabilization of the outer membrane, allowing the peptide to access and disrupt the inner cytoplasmic membrane.[2][5]

Several models describe the subsequent disruption of the inner membrane, including the "toroidal pore," "barrel-stave," and "carpet" models, all of which result in the formation of transmembrane pores or the dissolution of the lipid bilayer.[2] This leads to leakage of cellular contents and ultimately, bacterial cell death.[5] In addition to membrane disruption, LL-37 can also interfere with intracellular processes such as nucleic acid and protein synthesis.[2]

Signaling Pathway Diagram

Caption: Mechanism of LL-37 action on Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

The efficacy of LL-37 against various gram-negative bacteria has been quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Gram-Negative Bacteria | Minimum Inhibitory Concentration (MIC) of LL-37 (µg/mL) | Reference |

| Escherichia coli | 0.3 - 1.5 µM (Concentrations in µM were reported, conversion to µg/mL depends on the specific construct and salt form) | [6] |

| Pseudomonas aeruginosa | 16 | [7] |

| Klebsiella pneumoniae | Data suggests susceptibility, but specific MIC values were not found in the provided search results. |

Note: MIC values can vary depending on the specific strain, experimental conditions (e.g., growth medium, incubation time), and the phase of bacterial growth (logarithmic vs. stationary).[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing the antimicrobial susceptibility of bacteria.[5]

Materials:

-

LL-37 peptide

-

Gram-negative bacterial strain of interest (e.g., E. coli, P. aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium into MHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

-

Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Peptide Preparation:

-

Prepare a stock solution of LL-37 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the LL-37 stock solution in MHB in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial suspension to each well containing the LL-37 dilutions.

-

Include a positive control well (bacteria without LL-37) and a negative control well (MHB without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of LL-37 at which no visible bacterial growth is observed.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.

-

Experimental Workflow: MIC Determination

Caption: Workflow for MIC determination.

Assessment of Outer Membrane Permeability

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces strongly in a hydrophobic environment (i.e., when it inserts into a damaged bacterial membrane).

Materials:

-

LL-37 peptide

-

Gram-negative bacterial strain of interest

-

HEPES buffer (5 mM, pH 7.2)

-

NPN (10 µM in HEPES buffer)

-

Fluorometer

Procedure:

-

Bacterial Preparation:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with HEPES buffer.

-

Resuspend the bacterial pellet in HEPES buffer to an OD₆₀₀ of 0.5.

-

-

Assay:

-

In a cuvette, mix the bacterial suspension with NPN to a final concentration of 10 µM.

-

Allow the mixture to equilibrate for a few minutes until a stable baseline fluorescence is achieved.

-

Add LL-37 to the cuvette at the desired concentration.

-

Immediately record the increase in fluorescence intensity over time using a fluorometer (excitation λ = 350 nm, emission λ = 420 nm).

-

-

Data Analysis:

-

The increase in fluorescence is proportional to the degree of outer membrane permeabilization.

-

Assessment of Inner Membrane Depolarization

This assay uses the membrane potential-sensitive dye DiSC₃-5, which is quenched upon accumulation in polarized membranes. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.

Materials:

-

LL-37 peptide

-

Gram-negative bacterial strain of interest

-

HEPES buffer (5 mM, pH 7.2) containing 100 mM KCl

-

DiSC₃-5 (0.4 µM in HEPES buffer)

-

Fluorometer

Procedure:

-

Bacterial Preparation:

-

Follow the same procedure as for the outer membrane permeability assay.

-

-

Assay:

-

Incubate the bacterial suspension with DiSC₃-5 (final concentration 0.4 µM) in the dark until the fluorescence signal is stable (indicating maximal dye uptake).

-

Add LL-37 to the cuvette at the desired concentration.

-

Monitor the increase in fluorescence intensity over time (excitation λ = 622 nm, emission λ = 670 nm).

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the depolarization of the inner bacterial membrane.

-

Concluding Remarks

LL-37 demonstrates significant potential as a therapeutic agent against gram-negative bacterial infections. Its unique membrane-targeting mechanism of action makes it a valuable candidate for further research and development, particularly in the context of rising antibiotic resistance. The protocols outlined above provide a foundation for the continued investigation of LL-37 and its derivatives in preclinical studies. Further research is warranted to optimize its efficacy, stability, and delivery in clinical settings.

References

- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LL-37: Structures, Antimicrobial Activity, and Influence on Amyloid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Effects of the Antimicrobial Peptide LL-37 and Innate Effector Mechanisms in Colistin-Resistant Klebsiella pneumoniae With mgrB Insertions [frontiersin.org]

- 5. Discovery of novel antibacterial agent for the infected wound treatment: all-hydrocarbon stapling optimization of LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Synergy between Human Peptide LL-37 and Polymyxin B against Planktonic and Biofilm Cells of Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antibacterial Agent 37 for Topical Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 37 is a novel, synthetic small molecule inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Its targeted mechanism of action suggests potent activity against a range of Gram-positive bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for the formulation, in vitro efficacy, and safety assessment of this compound in a topical hydrogel formulation designed for the treatment of localized skin and soft tissue infections.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for formulation development and predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Formula | C₂₁H₁₈FN₃O₃ | Elemental Analysis |

| Molecular Weight | 379.39 g/mol | Mass Spectrometry |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Solubility (25°C) | >50 mg/mL (DMSO), <0.1 mg/mL (Water) | HPLC-UV |

| LogP (octanol/water) | 3.8 | Shake-flask method |

| pKa | 8.2 (basic) | Potentiometric titration |

Formulation: 1% this compound Hydrogel

A hydrogel formulation was selected for its favorable cosmetic properties, ease of application, and potential for controlled release.

Formulation Composition

Table 2: Composition of 1% (w/w) this compound Hydrogel

| Component | Function | % (w/w) |

| This compound | Active Pharmaceutical Ingredient | 1.0 |

| Carbopol® 974P | Gelling Agent | 1.5 |

| Propylene Glycol | Co-solvent & Penetration Enhancer | 10.0 |

| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5 |

| Methylparaben | Preservative | 0.2 |

| Purified Water | Vehicle | q.s. to 100 |

Protocol for Hydrogel Preparation

This protocol outlines the preparation of a 100 g batch of the hydrogel.

-

Preparation of Aqueous Phase: In a beaker, accurately weigh and add Methylparaben to 80 g of Purified Water. Heat to 60°C while stirring until fully dissolved. Allow the solution to cool to room temperature.

-

Dispersion of Gelling Agent: Slowly sprinkle Carbopol® 974P into the aqueous phase under continuous agitation with an overhead stirrer at 500 rpm. Mix until a uniform, lump-free dispersion is achieved.

-

Preparation of Active Phase: In a separate beaker, dissolve 1.0 g of this compound in 10.0 g of Propylene Glycol with gentle warming (not exceeding 40°C) and stirring.

-

Incorporation of Active Phase: Add the active phase to the Carbopol dispersion and mix until homogeneous.

-

Neutralization: Slowly add Triethanolamine dropwise while continuously monitoring the pH. Stop addition once the pH of the gel reaches 6.5 ± 0.2. A clear, viscous gel will form.

-

Final Weight Adjustment: Add Purified Water to adjust the final weight to 100 g and mix thoroughly.

-

Deaeration: Centrifuge the gel at 2000 rpm for 10 minutes to remove any entrapped air bubbles.

Experimental Protocols and Data

Protocol 1: In Vitro Antibacterial Efficacy

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound were determined using the broth microdilution method according to CLSI guidelines.[1][2][3]

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) from overnight cultures of test organisms. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

-

Serial Dilution: Perform a two-fold serial dilution of this compound (solubilized in DMSO) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Concentrations should range from 64 µg/mL to 0.0625 µg/mL.[3]

-

Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[1]

-

MBC Determination: Aliquot 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Results:

Table 3: MIC and MBC Values for this compound

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 1 |

| Staphylococcus aureus (MRSA, ATCC 43300) | Gram-positive | 1 | 2 |

| Propionibacterium acnes (ATCC 6919) | Gram-positive | 0.25 | 0.5 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 | >64 |

Protocol 2: In Vitro Skin Permeation Study

This study evaluates the permeation of this compound from the hydrogel formulation through a skin membrane using a Franz diffusion cell system.[4][5][6]

Methodology:

-

Membrane Preparation: Use excised human or porcine skin. Remove subcutaneous fat and dermis to a thickness of approximately 500 µm using a dermatome.

-

Franz Cell Assembly: Mount the dermatomed skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Receptor Fluid: Fill the receptor compartment with phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 to maintain sink conditions. Ensure no air bubbles are trapped beneath the skin. The receptor fluid should be maintained at 32°C ± 1°C and stirred continuously.[6]

-

Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the 1% this compound hydrogel to the skin surface in the donor compartment.

-

Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor fluid.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Results:

Table 4: Skin Permeation Parameters of 1% this compound Hydrogel

| Parameter | Value (Mean ± SD, n=6) |

| Lag Time (t_lag) | 2.1 ± 0.4 hours |

| Steady-State Flux (J_ss) | 1.25 ± 0.18 µg/cm²/h |

| Permeability Coefficient (K_p) | 1.25 x 10⁻⁴ cm/h |

| Cumulative Amount at 24h (Q₂₄) | 27.4 ± 3.9 µg/cm² |

Protocol 3: In Vitro Cytotoxicity Assay

An MTT assay is used to assess the potential cytotoxicity of this compound on human epidermal keratinocytes (HaCaT cell line).[7][8][9]

Methodology:

-

Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[7]

-

Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

-

Incubation: Incubate the treated plates for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7] Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Results:

Table 5: Cytotoxicity of this compound on HaCaT Keratinocytes

| Treatment | IC₅₀ (µg/mL) |

| This compound | 185.4 |

| Doxorubicin (Positive Control) | 1.2 |

The high IC₅₀ value suggests a favorable safety profile for topical application, with low toxicity to skin cells at concentrations well above the effective antibacterial range.

Mechanism of Action and Host-Pathogen Interaction

This compound exerts its effect by targeting bacterial DNA gyrase. In the context of a skin infection, such as one caused by S. aureus, the agent's primary role is to inhibit bacterial proliferation, while the host's innate immune system works to clear the infection. Keratinocytes recognize S. aureus components, like lipoproteins, via Toll-like Receptor 2 (TLR2), initiating a signaling cascade.[10][11][12]

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]

- 7. Determination of Cell Viability Using MTT Assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Staphylococcus aureus membrane and diacylated lipopeptide induce thymic stromal lymphopoietin in keratinocytes through the Toll-like receptor 2-Toll-like receptor 6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Inflammatory Response Against Staphylococcus aureus via Intracellular Sensing of Nucleic Acids in Keratinocytes [frontiersin.org]

- 12. dovepress.com [dovepress.com]

Application Note & Protocol: Investigating the Development of Bacterial Resistance to Antibacterial Agent 37

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance (AMR) is a significant global health threat, necessitating the development of novel antibacterial agents with a low propensity for resistance development. This document provides a comprehensive protocol for studying the potential for bacteria to develop resistance to a novel investigational compound, "Antibacterial agent 37." The described methodologies are designed to be conducted in a controlled in vitro setting to assess the frequency of resistance, the genetic basis of any emergent resistance, and the stability of the resistant phenotype.

The core of this study involves the determination of the baseline susceptibility of relevant bacterial strains to this compound through Minimum Inhibitory Concentration (MIC) testing. Subsequently, a serial passage experiment, also known as an adaptive laboratory evolution study, will be performed to simulate prolonged exposure and select for resistant mutants. Finally, whole-genome sequencing (WGS) will be employed to elucidate the genetic mutations associated with any observed resistance.

Materials and Methods

Bacterial Strains

A panel of clinically relevant bacterial strains should be selected. This should include both Gram-positive and Gram-negative organisms. Quality control strains are also mandatory.

Table 1: Proposed Bacterial Strains

| Strain | Gram Stain | Rationale | Quality Control Strain |

| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections | ATCC® 29213™ |

| Streptococcus pneumoniae | Positive | Leading cause of pneumonia and meningitis | ATCC® 49619™ |

| Escherichia coli | Negative | Common cause of urinary tract and bloodstream infections | ATCC® 25922™ |

| Pseudomonas aeruginosa | Negative | Opportunistic pathogen, often multi-drug resistant | ATCC® 27853™ |

| Klebsiella pneumoniae | Negative | Significant cause of hospital-acquired infections | ATCC® 700603™ |

Reagents and Media

-

This compound (powder form, of known purity)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Mueller-Hinton Agar (MHA)[2]

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Sterile saline (0.85% NaCl)

-

96-well microtiter plates[3]

-

Standard laboratory glassware and consumables

-

DNA extraction kit

-

Reagents for library preparation and sequencing

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3][4]

-

Preparation of this compound Stock Solution:

-

Dissolve a precisely weighed amount of this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute this stock solution in CAMHB to create a working stock at a concentration suitable for the serial dilutions.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on an MHA plate, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

-

Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound working stock in CAMHB.[3] The final volume in each well should be 50 µL.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.[1]

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

Protocol 2: Serial Passage Assay for Resistance Development

This protocol is designed to induce resistance by repeatedly exposing the bacteria to sub-inhibitory concentrations of this compound.[5][6][7]

-

Initial MIC Determination:

-

Perform the MIC protocol as described in 3.1 for the parental bacterial strain.

-

-

Serial Passaging:

-

On day 1, from the initial MIC plate, take an aliquot of the bacterial suspension from the well containing the highest concentration of this compound that still permits growth (typically 0.5x MIC).[5]

-

Dilute this culture 1:100 in fresh CAMHB.

-

Use this diluted culture as the inoculum for a new MIC determination as described in 3.1.

-

Incubate the new plate at 35 ± 2°C for 16-20 hours.

-

-

Subsequent Passages:

-

Repeat step 2 daily for a predetermined number of passages (e.g., 30 days).[8]

-

Record the MIC value at each passage. A significant increase in the MIC (e.g., ≥4-fold) compared to the parental strain is indicative of resistance development.

-

-

Isolation of Resistant Strains:

-

If a significant increase in MIC is observed, streak the culture from the well at the new MIC onto an MHA plate to obtain isolated colonies.

-

Confirm the MIC of the isolated colonies.

-

Store the resistant isolates at -80°C for further analysis.

-

Protocol 3: Resistance Stability Assay

This protocol determines if the acquired resistance is stable in the absence of selective pressure.[8]

-

Passaging without Selection:

-

Inoculate the confirmed resistant isolate into a tube of CAMHB without this compound.

-

Incubate at 35 ± 2°C for 16-20 hours.

-

Each day, for a total of 10 days, perform a 1:100 dilution of the overnight culture into fresh, drug-free CAMHB.

-

-

MIC Monitoring:

-

After every 2 passages, determine the MIC of the passaged culture as described in 3.1.

-

A reversion of the MIC to the level of the parental strain indicates that the resistance is unstable.

-

Protocol 4: Whole-Genome Sequencing (WGS) of Resistant Isolates

This protocol identifies the genetic mutations responsible for the resistant phenotype.[9][10]

-

DNA Extraction:

-

Culture the parental and confirmed resistant isolates overnight in CAMHB.

-

Extract high-quality genomic DNA using a commercially available DNA extraction kit, following the manufacturer's instructions.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the extracted DNA.

-

Perform whole-genome sequencing on a suitable platform (e.g., Illumina).[10]

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads from the resistant isolate to the genome of the parental strain.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

-

Annotate the identified mutations to determine the affected genes and potential functional consequences.

-

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 2: MIC Values of this compound against Parental Strains

| Bacterial Strain | MIC (µg/mL) - Replicate 1 | MIC (µg/mL) - Replicate 2 | MIC (µg/mL) - Replicate 3 | Mean MIC (µg/mL) |

| S. aureus ATCC® 29213™ | ||||

| E. coli ATCC® 25922™ | ||||

| ... |

Table 3: Fold-Change in MIC during Serial Passage Experiment

| Passage Number | S. aureus MIC (µg/mL) | Fold-Change from Parental | E. coli MIC (µg/mL) | Fold-Change from Parental |

| 1 | ||||

| 2 | ||||

| ... | ||||

| 30 |

Table 4: Genetic Mutations Identified in Resistant Isolates

| Gene | Mutation Type | Nucleotide Change | Amino Acid Change | Putative Function |

Visualizations

Caption: Experimental workflow for the antibacterial resistance development study.

Caption: Hypothetical mechanisms of resistance to this compound.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. emerypharma.com [emerypharma.com]

- 6. Serial passage – REVIVE [revive.gardp.org]

- 7. Serial passage - Wikipedia [en.wikipedia.org]

- 8. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combination Therapy with Antibacterial Agent 37 (LL-37)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the human cathelicidin antimicrobial peptide LL-37, referred to herein as "Antibacterial agent 37," in combination therapy with conventional antibiotics. The information is intended to guide research and development efforts aimed at overcoming antimicrobial resistance.

Introduction to this compound (LL-37)